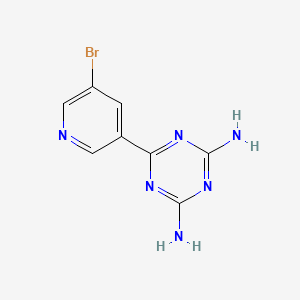

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine

Description

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a central 1,3,5-triazine-2,4-diamine scaffold substituted at the 6-position with a 5-bromopyridin-3-yl group. The bromine atom on the pyridine ring introduces steric bulk and electron-withdrawing effects, which can modulate electronic properties, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to the versatility of the triazine core, which allows for diverse functionalization and applications in drug discovery, coordination chemistry, and supramolecular assembly .

Properties

IUPAC Name |

6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN6/c9-5-1-4(2-12-3-5)6-13-7(10)15-8(11)14-6/h1-3H,(H4,10,11,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEJYLKFVPGPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Methyl 5-Bromopyridine-3-Carboxylate with Biuret

This method, adapted from EP3331866B1, involves reacting methyl 5-bromopyridine-3-carboxylate with biuret under basic conditions. Sodium ethoxide in ethanol facilitates nucleophilic attack, forming the triazine ring. The reaction proceeds via elimination of methanol and water, yielding 6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4(1H,3H)-dione. Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the dione to 2,4-dichloro-6-(5-bromopyridin-3-yl)-1,3,5-triazine. Amination with aqueous ammonia or ammonium hydroxide then replaces the chlorides with amine groups.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Biuret, NaOEt/EtOH, reflux, 2–3 h | 60–70% | |

| Chlorination | POCl₃, benzyltriethylammonium chloride | 85–90% | |

| Amination | NH₃ (aq.), 20–30°C, 12–18 h | 75–80% |

Microwave irradiation, as demonstrated in PMC9656787, can enhance cyclocondensation efficiency, reducing reaction times to 20–30 minutes with comparable yields.

Stepwise Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a versatile starting material. The 5-bromopyridin-3-yl group is introduced at the 6-position via nucleophilic aromatic substitution (SNAr) under controlled conditions. Subsequent amination of the remaining chlorides yields the target compound.

Synthetic Pathway

-

Substitution at Position 6 :

React cyanuric chloride with 5-bromo-3-pyridinylmagnesium bromide in tetrahydrofuran (THF) at −78°C to 0°C. This low-temperature regime ensures monofunctionalization. -

Amination at Positions 2 and 4 :

Treat the intermediate with aqueous ammonia under reflux (60–80°C) to replace chlorides with amines.

Optimization Insights

-

Microwave-assisted synthesis (50–85 W, 2–5 min) improves reaction homogeneity and reduces byproducts.

-

Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances substitution efficiency.

Regioselectivity and Byproduct Management

Regioselectivity in triazine synthesis is influenced by electronic and steric factors. The electron-withdrawing bromine atom on the pyridine ring directs substitution to the meta position relative to the triazine core. Computational studies suggest that the LUMO (lowest unoccupied molecular orbital) of 5-bromopyridine-3-carboxylate localizes at the carboxyl carbon, favoring cyclocondensation with biuret.

Common Byproducts and Mitigation Strategies

-

Over-chlorination : Excess POCl₃ or prolonged reaction times may yield 2,4,6-trichloro derivatives. Controlled stoichiometry (1:1.2 triazine dione:POCl₃) minimizes this.

-

Incomplete Amination : Residual chlorides are removed via recrystallization from ethanol/water mixtures (1:3 v/v).

Structural Characterization and Validation

Post-synthetic analysis ensures fidelity to the target structure:

Spectroscopic Confirmation

-

¹H NMR : Absence of chloride substituents is confirmed by the disappearance of δ 8.2–8.5 ppm aromatic protons adjacent to chlorine.

-

LC-MS : Molecular ion peak at m/z 323.1 [M+H]⁺ corresponds to C₈H₆BrN₇.

Crystallographic Data (Analogous to )

While the crystal structure of this compound remains unreported, analogous compounds (e.g., 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine) exhibit planar triazine rings with dihedral angles of 173.16° relative to the pyridine ring. Hydrogen bonding (N–H⋯N) stabilizes the lattice, influencing solubility and purification.

Industrial-Scale Considerations

Adapting laboratory methods for bulk synthesis requires addressing:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The bromine atom on the pyridine ring undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under mild conditions. This reaction is facilitated by electron-withdrawing groups (e.g., the adjacent pyridine nitrogen) that activate the ring toward nucleophilic attack.

*Yields extrapolated from analogous 5-bromopyridin-3-amine reactions .

Acylation of Triazine Amine Groups

The primary amines on the triazine ring react with acylating agents (e.g., acid chlorides or anhydrides) to form amide derivatives .

Mechanism :

-

Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

-

Proton transfer and elimination of HCl (base-mediated).

Condensation Reactions with Carbonyl Compounds

The triazine amines form Schiff bases or hydrazones when reacted with aldehydes/ketones.

Key Data :

Cross-Coupling Reactions

The bromopyridine moiety participates in Suzuki-Miyaura coupling with boronic acids, enabling aryl/heteroaryl group introduction.

| Reagent/Conditions | Product | Catalyst | Source |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | 5-Phenylpyridin-3-yl-substituted triazine | Pd(0)-catalyzed | , |

Optimized Parameters :

-

Temperature: 80–100°C

-

Solvent: DMF or THF

-

Base: K<sub>2</sub>CO<sub>3</sub> or Na<sub>2</sub>CO<sub>3</sub>

Coordination Chemistry

The triazine and pyridine nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis or materials science.

*Data from analogous triazine-hydrazone ligands .

Oxidation and Reduction

Scientific Research Applications

Chemical Properties and Structure

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine features a triazine ring substituted with a bromopyridinyl group and two amino groups. Its molecular formula is with a molecular weight of approximately 267.09 g/mol . The presence of the bromine atom allows for unique interactions that can enhance its reactivity and biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules and materials through various chemical reactions such as nucleophilic substitutions and cyclizations.

Biology

- Bioactive Properties : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against certain bacterial strains and cancer cell lines, suggesting its role as a lead compound in drug development.

Medicine

- Pharmacological Applications : This compound is being explored for its potential as a pharmacophore in medicinal chemistry. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for therapeutic agents .

Materials Science

- Advanced Materials Development : The compound is utilized in the synthesis of advanced materials including polymers and coatings. Its chemical stability and reactivity are advantageous for creating materials with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against E. coli and S. aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis in specific types of cancer cells while sparing normal cells. This selectivity highlights its potential utility in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s triazine ring and bromopyridinyl group can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine

6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine

- Substituent : Thiophen-2-yl.

- Properties : Melting point 245–247°C; predicted density 1.504 g/cm³ .

- Key Differences : The sulfur atom in thiophene enhances π-conjugation and may improve charge-transfer properties compared to bromopyridine.

Halogenated Derivatives

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine (Irsogladine Maleate)

Indaziflam (Herbicide)

- Structure : N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine.

- Key Features : Fluorine substituent increases lipophilicity and metabolic stability compared to bromine .

- Activity : Broad-spectrum herbicide targeting cellulose biosynthesis .

Heterocyclic and Aliphatic Derivatives

6-(Piperazin-1-yl)-1,3,5-triazine-2,4-diamine

6-{[Cyclohexyl(methyl)amino]methyl}-N²-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

- Substituent: Cyclohexyl(methyl)amino and ethoxyphenyl.

- Properties : Bulky substituents likely reduce crystallization propensity, improving solubility .

Structural and Functional Data Table

Key Research Findings

Anti-Parasitic Activity : Piperazine-substituted triazines demonstrate potent anti-schistosomiasis activity, suggesting the triazine scaffold’s utility in antiparasitic drug development .

Herbicidal Applications : Fluorinated triazines like indaziflam highlight the role of halogen atoms in enhancing agrochemical efficacy .

Supramolecular Chemistry : Pyridinyl-triazines form hydrogen-bonded networks, with bromine substitution likely altering packing efficiency and interaction strength .

Coordination Chemistry: Triazine diamines with quinoline substituents form stable Ru(II) complexes, where substituents dictate LUMO localization and redox properties .

Biological Activity

6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine is a compound within the triazine family that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H7BrN6

- Molecular Weight : 244.08 g/mol

- CAS Number : [Not specified in the search results]

Biological Activities

The biological activities of this compound have been studied extensively. The compound exhibits a range of pharmacological effects:

- Anticancer Activity :

- Antimicrobial Properties :

- Antiviral Effects :

- Inhibition of Enzymatic Activity :

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : Binding to active sites of enzymes alters their function, leading to reduced cell viability in cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

- Interaction with Nucleic Acids : Some derivatives show affinity for DNA or RNA, potentially interfering with replication and transcription processes.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

Q & A

Q. What synthetic methodologies are effective for preparing 6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the 5-bromopyridinyl group to the triazine core. This method ensures regioselectivity and high yields under optimized conditions (e.g., Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system). Post-synthetic purification via column chromatography is recommended to isolate the target compound .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Diffraction (XRD) : To resolve crystal structure and hydrogen-bonding patterns in the solid state.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .

Q. What are the primary research applications of this compound in pharmaceutical development?

The compound serves as a scaffold for kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, due to its ability to mimic ATP-binding motifs. Its bromopyridinyl group enhances binding affinity via halogen bonding interactions in enzymatic pockets .

Advanced Research Questions

Q. How can 3D-QSAR modeling optimize the biological activity of this compound derivatives?

3D-QSAR requires:

- Molecular Alignment : Align derivatives based on the triazine core using computational tools like Schrödinger Suite.

- Descriptor Calculation : Generate steric, electrostatic, and hydrophobic fields.

- Partial Least Squares (PLS) Analysis : Corrogate structural features with activity data (e.g., IC₅₀ values from kinase assays).

- Validation : Use leave-one-out cross-validation and external test sets to ensure model robustness. This approach identified key substituents enhancing CDK2 inhibition in related triazines .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Factorial Design : Systematically vary experimental parameters (e.g., solvent polarity, temperature) to identify confounding factors .

- Iterative Feedback : Integrate experimental results into computational models (e.g., DFT or MD simulations) to refine force fields or reaction pathways. For example, ICReDD’s workflow uses quantum chemical calculations to adjust reaction conditions iteratively .

Q. What advanced experimental designs are suitable for evaluating CDK inhibition mechanisms?

- Kinase Profiling Assays : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) across a panel of CDK isoforms to assess selectivity.

- Molecular Dynamics (MD) Simulations : Analyze binding stability and residence times in CDK active sites (e.g., using GROMACS or AMBER).

- Structural Biology : Co-crystallize the compound with CDK2/cyclin E complexes to resolve binding modes at atomic resolution .

Q. How can AI-driven platforms accelerate reaction optimization for this compound?

- Smart Laboratories : Implement autonomous systems (e.g., Chemspeed or LabDroid) for high-throughput screening of reaction conditions.

- COMSOL Multiphysics : Simulate heat/mass transfer effects in batch reactors to minimize byproducts.

- Machine Learning (ML) : Train models on historical reaction data to predict optimal catalysts/solvents, reducing trial-and-error experimentation .

Q. What methodological frameworks ensure reproducibility in multi-step syntheses?

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time.

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, stoichiometry, and reaction time.

- Critical Quality Attributes (CQAs) : Define thresholds for purity, yield, and particle size using ICH Q11 guidelines .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Hypothesis Testing : Evaluate if variations stem from differential expression of target kinases (e.g., CDK2 vs. CDK4) using siRNA knockdowns.

- Metabolomic Profiling : Assess off-target effects via LC-MS-based metabolomics to identify unintended pathway modulation.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance across biological replicates .

Q. What strategies validate computational predictions of metabolic stability?

- In Vitro Assays : Use liver microsomes or hepatocytes to measure intrinsic clearance.

- Docking Studies : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict oxidation sites.

- Meta-Analysis : Cross-reference predictions with existing QSAR models for bromopyridine-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.